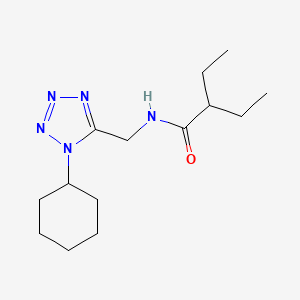
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide:
Pharmaceutical Development
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has shown potential in pharmaceutical development, particularly as a bioisostere for carboxylic acids and amides. This property enhances its metabolic stability and lipophilicity, making it a promising candidate for drug design . Its structure allows for the development of new therapeutic agents targeting various diseases, including anti-inflammatory and antiviral drugs.
Antimicrobial Agents
Research indicates that tetrazole derivatives, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide, possess significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . This application is crucial in addressing the growing issue of antibiotic resistance.
Explosives and Propellants
Tetrazole compounds are known for their high energy content, which makes them suitable for use in explosives and rocket propellants. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be utilized in the formulation of high-energy materials due to its stability and energetic properties . This application is particularly relevant in the defense and aerospace industries.
Coordination Chemistry
In coordination chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can act as a ligand, forming complexes with various metal ions. These complexes have potential applications in catalysis, material science, and as models for biological systems . The unique structure of the compound allows for the formation of stable and diverse coordination complexes.
Photographic Chemicals
Tetrazole derivatives are used in the photographic industry due to their ability to form stable complexes with silver ions. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be employed in photographic chemicals to enhance image quality and stability . This application leverages the compound’s chemical properties to improve photographic processes.
Green Chemistry
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be optimized using green chemistry principles. Researchers have explored methods to produce this compound using environmentally friendly solvents and catalysts, reducing the environmental impact of its production . This approach aligns with the growing emphasis on sustainable and eco-friendly chemical processes.
Medicinal Chemistry
In medicinal chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is investigated for its potential as an anti-cancer agent. Its ability to interact with biological targets and inhibit cancer cell growth makes it a candidate for developing new cancer therapies . This application highlights the compound’s versatility in addressing various health challenges.
Material Science
The compound’s unique structural properties make it useful in material science for developing new polymers and advanced materials. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be incorporated into polymer matrices to enhance their mechanical and thermal properties . This application is significant in creating materials with improved performance for industrial applications.
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQGODXFGIOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2626658.png)
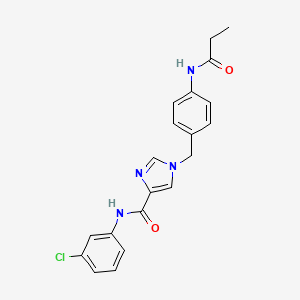

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2626661.png)
![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)
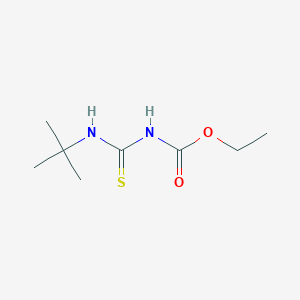
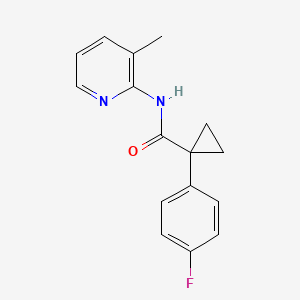


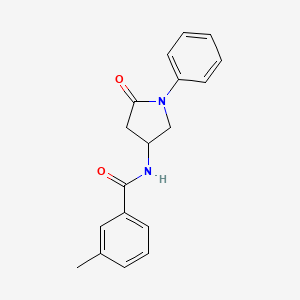
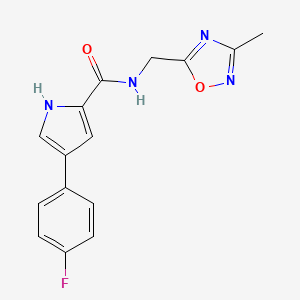
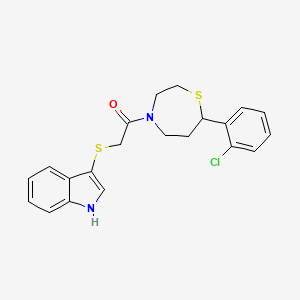
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)